hDHODH-IN-2

Description

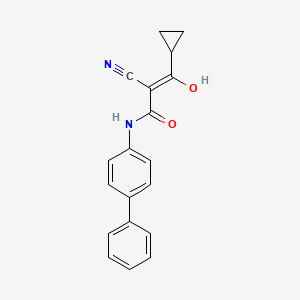

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H16N2O2 |

|---|---|

Poids moléculaire |

304.3 g/mol |

Nom IUPAC |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-(4-phenylphenyl)prop-2-enamide |

InChI |

InChI=1S/C19H16N2O2/c20-12-17(18(22)15-6-7-15)19(23)21-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,22H,6-7H2,(H,21,23)/b18-17- |

Clé InChI |

CAGGGMPTWTUYHZ-ZCXUNETKSA-N |

SMILES isomérique |

C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)/O |

SMILES canonique |

C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of hDHODH-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

hDHODH-IN-2, also identified as compound 21d, is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to significant antiviral and potential antiproliferative effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Core Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

The primary mechanism of action of this compound is the inhibition of the hDHODH enzyme. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This reaction is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for the synthesis of DNA, RNA, and for various metabolic processes.

By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby starving rapidly proliferating cells, such as cancer cells and virus-infected cells, of the necessary components for nucleic acid replication. This leads to cell cycle arrest and inhibition of viral replication.

Quantitative Data

The inhibitory activity of this compound has been primarily characterized through its potent antiviral effects, particularly against the measles virus.

| Parameter | Value | Assay Type | Description | Reference |

| pMIC50 | 8.6 | Measles Virus Replication Assay | The negative logarithm of the molar concentration that inhibits 50% of measles virus replication in a cellular assay. | [1] |

| IC50 (calculated) | ~2.5 nM | - | The calculated 50% inhibitory concentration derived from the pMIC50 value. | [2] |

Note: While a direct biochemical IC50 or Ki value for this compound against the purified hDHODH enzyme is not explicitly reported in the primary literature, its potent cellular activity strongly suggests direct and potent enzyme inhibition.

Signaling Pathways and Downstream Effects

The inhibition of hDHODH by compounds like this compound is known to impact several key signaling pathways that are crucial for cell proliferation and survival. While direct experimental evidence for this compound's effect on these pathways is not yet published, the following are well-established downstream consequences of hDHODH inhibition.

-

c-Myc Downregulation and p21 Upregulation: DHODH inhibitors have been shown to down-regulate the expression of the oncoprotein c-Myc and up-regulate the cell cycle inhibitor p21.[3][4] This contributes to the observed cell cycle arrest, typically in the S-phase.

-

p53 Activation: Inhibition of pyrimidine synthesis can lead to replicative stress, which in turn can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis.

Below is a diagram illustrating the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the downstream consequences of its inhibition.

Caption: The central role of hDHODH in pyrimidine synthesis and the effects of its inhibition.

Experimental Protocols

Measles Virus Replication Assay (Cellular Activity)

This assay is used to determine the potency of compounds in inhibiting viral replication in a cellular context.[1]

Materials:

-

Vero cells (or other susceptible host cells)

-

Recombinant measles virus expressing a reporter gene (e.g., luciferase)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Protocol:

-

Seed Vero cells in 96-well plates at a density that allows for confluent monolayers on the day of infection.

-

Prepare serial dilutions of this compound in cell culture medium.

-

On the day of the experiment, remove the growth medium from the cells and infect them with the recombinant measles virus at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

-

Plot the percentage of inhibition against the compound concentration and determine the MIC50 value using a non-linear regression analysis. The pMIC50 is then calculated as the negative logarithm of the MIC50 in molar concentration.

Caption: Experimental workflow for the measles virus replication assay.

hDHODH Enzymatic Assay (Biochemical Activity)

This assay directly measures the inhibitory effect of a compound on the purified hDHODH enzyme. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.

Materials:

-

Purified recombinant human DHODH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing Triton X-100)

-

Dihydroorotate (DHO), the substrate

-

Coenzyme Q10 (CoQ10) or a soluble analog, the electron acceptor

-

2,6-dichloroindophenol (DCIP)

-

This compound (or other test compounds)

-

96-well plates

-

Spectrophotometer capable of kinetic reads at ~600 nm

Protocol:

-

Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the purified hDHODH enzyme to each well and pre-incubate with the compound for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a solution of the substrate, dihydroorotate.

-

Immediately measure the decrease in absorbance at ~600 nm over time using a spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP.

-

Calculate the initial reaction velocity (rate of absorbance change) for each compound concentration.

-

Determine the percentage of inhibition relative to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.

Caption: Experimental workflow for the hDHODH enzymatic assay.

Conclusion

This compound is a highly potent inhibitor of human dihydroorotate dehydrogenase, as demonstrated by its strong antiviral activity in cellular assays. Its mechanism of action is centered on the disruption of the de novo pyrimidine biosynthesis pathway, a critical metabolic route for rapidly proliferating cells and viruses. The downstream effects of hDHODH inhibition, including cell cycle arrest and modulation of key signaling pathways, underscore its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the further characterization of this compound and other novel DHODH inhibitors. Further studies are warranted to fully elucidate its biochemical potency and to explore its efficacy in other disease models, such as cancer and autoimmune disorders.

References

- 1. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collaborativedrug.com [collaborativedrug.com]

- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]

- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for the development of therapeutics against cancer, autoimmune disorders, and viral diseases. The inhibition of hDHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of the discovery and synthesis of a new class of hDHODH inhibitors, using recently identified compounds as illustrative examples. It includes detailed experimental protocols for their characterization, a summary of their biological activities, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the proliferation of cells with high metabolic demands, such as cancer cells and activated lymphocytes, which rely on the continuous supply of nucleotides for replication.[3] Consequently, targeting hDHODH presents a promising strategy for therapeutic intervention. While first-generation inhibitors like leflunomide and teriflunomide have been approved for the treatment of autoimmune diseases, their use can be limited by side effects and modest efficacy in oncology.[4][5] This has spurred the search for novel, more potent, and selective hDHODH inhibitors.

Discovery of Novel hDHODH Inhibitors

The discovery of new hDHODH inhibitors often begins with high-throughput screening (HTS) of large chemical libraries to identify initial hit compounds. These hits are then optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. A recent example of this approach led to the discovery of a novel class of inhibitors based on a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d]triazol-4-one scaffold.

High-Throughput Screening and Hit Identification

Virtual screening and in vitro enzymatic assays are powerful tools for identifying novel scaffolds. In the case of the benzotriazol-4-one series, compounds with a biphenyl moiety, a feature present in other known hDHODH inhibitors, were screened from an in-house library. This led to the identification of a series of compounds with a unique scaffold that demonstrated significant inhibitory activity against hDHODH.

Synthesis of Novel hDHODH Inhibitors

The synthesis of these novel inhibitors is a critical step in their development. A representative synthetic scheme for a potent hDHODH inhibitor is provided below. The following is a general representation and specific details may vary between different compounds within the same class.

General Synthetic Scheme

The synthesis of a novel hDHODH inhibitor, exemplified by compounds with a pyrimidone core, can be achieved through a multi-step process. For instance, the synthesis of pyrimidone derivatives as selective inhibitors of Plasmodium falciparum DHODH, which can be adapted for hDHODH inhibitors, involves the initial formation of a key intermediate followed by diversification.

A general synthetic route might involve:

-

Formation of a core scaffold: This often involves the condensation of multiple reagents to build the central heterocyclic ring system.

-

Functionalization: Introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the compound's properties.

For example, the synthesis of 2-(naphthalen-2-ylamino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid, an intermediate for a pyrimidone-based inhibitor, involves the reaction of appropriate starting materials under specific conditions to yield the desired product with a 70-80% yield. Further reaction of this intermediate, for instance with a hydrazine, can lead to the formation of a carbohydrazide derivative.

Quantitative Data Summary

The biological activity of novel hDHODH inhibitors is quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for representative novel inhibitors, including their enzymatic inhibitory potency (IC50 against hDHODH) and their anti-proliferative activity in cancer cell lines.

Table 1: In Vitro hDHODH Inhibitory Activity

| Compound | Scaffold | hDHODH IC50 (nM) | Reference |

| 13t | Teriflunomide Derivative | 16.0 | |

| H-006 | Indoluidin Derivative | 3.8 | |

| Compound 16 | ChemBridge EXPRESS-pick Library Hit | 91 | |

| Compound 26 | Pyrimidone Derivative (vs. PfDHODH) | 23 | |

| Brequinar | Quinoline Carboxylic Acid | 2.1 | |

| Teriflunomide | Leflunomide Metabolite | 24.5 |

Table 2: Anti-proliferative Activity of Novel hDHODH Inhibitors

| Compound | Cell Line | IC50 (nM) | Reference |

| 13t | Raji (Lymphoma) | 7.7 | |

| H-006 | HL-60 (Leukemia) | Not specified, but potent | |

| Compound 17 | MOLM-13 (Leukemia) | 2300 |

Table 3: Pharmacokinetic Parameters of a Novel hDHODH Inhibitor (H-006)

| Parameter | Value | Reference |

| t1/2 (plasma, mouse, 3 mg/kg IV) | 12 min | |

| Metabolic Stability (mouse liver microsomes, t1/2) | 4.8 min |

Experimental Protocols

hDHODH Enzymatic Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of compounds on hDHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by hDHODH.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-Dihydroorotic acid (DHO) stock solution: 10 mM in DMSO

-

2,6-dichloroindophenol (DCIP) stock solution: 2.5 mM in Assay Buffer

-

Coenzyme Q10 (CoQ10) stock solution: 10 mM in DMSO

-

Recombinant human hDHODH enzyme solution: Diluted in Assay Buffer to a working concentration (e.g., 20 nM)

-

Test compound and positive control inhibitor stock solutions: 10 mM in DMSO

Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well microplate.

-

Add 178 µL of the hDHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL final reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTS-based)

This protocol measures the effect of hDHODH inhibitors on the proliferation of cancer cells. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation.

Materials:

-

Cancer cell line of interest (e.g., HL-60, Raji)

-

Complete cell culture medium

-

Test compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of hDHODH and its inhibition.

Experimental Workflow for hDHODH Inhibitor Characterization

Caption: A typical workflow for the discovery and preclinical evaluation of novel hDHODH inhibitors.

Conclusion

The discovery and development of novel hDHODH inhibitors represent a vibrant area of research with significant therapeutic potential. By employing a combination of high-throughput screening, medicinal chemistry, and a suite of robust in vitro and cellular assays, researchers are identifying new chemical entities with improved potency and drug-like properties. The detailed protocols and data presented in this guide offer a framework for the evaluation of such compounds and underscore the importance of hDHODH as a target in the ongoing effort to develop more effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

hDHODH-IN-2: A Technical Guide on its Role in Pyrimidine Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

hDHODH-IN-2, also identified as compound 21d, is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule effectively disrupts the production of essential building blocks for DNA and RNA synthesis, leading to a cytostatic effect on rapidly proliferating cells and inhibition of viral replication. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in the exploration of hDHODH inhibitors as potential therapeutics for various diseases, including viral infections and cancer.

Introduction to hDHODH and Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells. This pathway provides the necessary precursors—uridine and cytidine—for the synthesis of DNA, RNA, and other vital cellular components. Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] Due to the high demand for pyrimidines in rapidly dividing cells, such as cancer cells and virus-infected cells, hDHODH has emerged as a promising therapeutic target.[3][4] Inhibition of hDHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of viral replication.

This compound: A Potent Inhibitor

This compound (compound 21d) belongs to a class of 2-(3-alkoxy-1H-pyrazol-1-yl)azine inhibitors of hDHODH. Its inhibitory activity stems from its ability to block the enzyme's function, thereby impeding the pyrimidine biosynthesis pathway.

Mechanism of Action

This compound acts as a competitive inhibitor of hDHODH, binding to the enzyme and preventing the conversion of dihydroorotate to orotate. This blockade leads to a depletion of intracellular pyrimidine pools, which in turn inhibits DNA and RNA synthesis, ultimately halting cell proliferation and viral replication.

Quantitative Data

The following table summarizes the in vitro efficacy of this compound against measles virus replication.

| Compound | Target | Assay | pMIC50 |

| This compound (compound 21d) | Measles Virus Replication | Cellular Antiviral Assay | 8.6 |

pMIC50 is the negative logarithm of the molar concentration that inhibits 50% of the maximal response.

Signaling and Experimental Workflow Diagrams

Pyrimidine Biosynthesis Pathway and hDHODH Inhibition

Caption: Inhibition of hDHODH by this compound in the pyrimidine biosynthesis pathway.

Experimental Workflow for hDHODH Inhibition Assay

Caption: Workflow for the in vitro hDHODH enzymatic inhibition assay.

Experimental Protocols

In Vitro hDHODH Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against human hDHODH. The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The decrease in absorbance at 600 nm corresponds to the rate of DCIP reduction.

Materials:

-

Recombinant human hDHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup:

-

Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of a solution containing recombinant hDHODH in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

-

Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.

-

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm at 25°C for 10-30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Antiviral Assay (Measles Virus)

This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against measles virus by measuring the reduction of virus-induced cytopathic effect (CPE).

Materials:

-

Vero cells (or other susceptible cell line)

-

Measles virus (e.g., Edmonston strain)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a no-drug control (DMSO) and a no-virus control.

-

Virus Infection: Infect the cells with measles virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Quantification of Antiviral Activity:

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration) or MIC50 (minimum inhibitory concentration) value.

-

Conclusion

This compound is a potent and specific inhibitor of human DHODH, demonstrating significant potential as a lead compound for the development of novel therapeutics. Its role in the inhibition of pyrimidine biosynthesis provides a clear mechanism for its cytostatic and antiviral effects. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of this compound and other inhibitors targeting this critical metabolic pathway. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

hDHODH-IN-2 as a Leflunomide Analogue: A Technical Guide to hDHODH Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of human dihydroorotate dehydrogenase (hDHODH) as a therapeutic target and explores the characteristics of two of its inhibitors: the established drug Leflunomide and its lesser-known analogue, hDHODH-IN-2. Leflunomide, through its active metabolite Teriflunomide, is a well-characterized inhibitor of hDHODH used in the treatment of autoimmune disorders. This compound is identified as a structural analogue of Teriflunomide and also functions as an hDHODH inhibitor with anti-inflammatory properties. This document details the mechanism of action of these compounds through the inhibition of the de novo pyrimidine synthesis pathway, a critical process for the proliferation of rapidly dividing cells. This guide also provides detailed experimental protocols for the evaluation of hDHODH inhibitors and presents quantitative data for Leflunomide's active metabolite to serve as a benchmark for future research in this area.

Introduction to Dihydroorotate Dehydrogenase (hDHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo synthesis of pyrimidines.[1] Specifically, it catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines to support DNA replication and cell division.[1] While most cells can utilize the salvage pathway to recycle pyrimidines, these highly proliferative cells are particularly dependent on the de novo synthesis pathway.[4] This dependency makes hDHODH an attractive therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections. Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and the suppression of proliferation in these target cells.

Below is a diagram illustrating the central role of hDHODH in the de novo pyrimidine synthesis pathway.

Leflunomide and its Active Metabolite, Teriflunomide

Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis. It is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide (also known as A77 1726). Teriflunomide is responsible for the entirety of Leflunomide's therapeutic effects.

The primary mechanism of action of Teriflunomide is the non-competitive and reversible inhibition of hDHODH. By binding to the enzyme, Teriflunomide blocks the conversion of dihydroorotate to orotate, thereby depleting the intracellular pool of pyrimidines. This has a cytostatic effect on rapidly proliferating cells, such as activated T and B lymphocytes, which are key mediators in autoimmune diseases. Resting lymphocytes, which rely on the salvage pathway for pyrimidine synthesis, are largely unaffected.

The inhibitory activity of Teriflunomide against hDHODH has been quantified in various studies, with reported IC50 values typically in the nanomolar range.

| Inhibitor | Target | IC50 (nM) | Reference |

| Teriflunomide (A77 1726) | Human DHODH | 130 | |

| Teriflunomide (A77 1726) | Human DHODH | 411 | |

| Teriflunomide | Human DHODH | 35,020 (antiviral EC50 vs. WSN virus) |

This compound: An Analogue of Teriflunomide

This compound is a known analogue of Teriflunomide, the active metabolite of Leflunomide. It is also characterized as an inhibitor of human dihydroorotate dehydrogenase (hDHODH) and possesses anti-inflammatory activity. Due to its structural similarity to Teriflunomide, it is presumed to share a similar mechanism of action, namely the inhibition of the de novo pyrimidine synthesis pathway.

Comparative Analysis

Both Teriflunomide and this compound target the same enzyme, hDHODH, and are expected to exert their biological effects through the same fundamental mechanism: depletion of pyrimidine pools in rapidly dividing cells. The structural differences between the two molecules may, however, lead to variations in their potency, selectivity, and pharmacokinetic properties. A detailed structure-activity relationship (SAR) study would be necessary to understand the impact of these structural modifications.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of hDHODH inhibitors.

hDHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. The activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10

-

Test compounds (e.g., this compound, Teriflunomide) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and DCIP in each well of a 96-well plate.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding the substrate, DHO.

-

Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

This assay determines the effect of hDHODH inhibitors on the proliferation of a relevant cell line (e.g., activated lymphocytes or a cancer cell line).

Materials:

-

Target cell line

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the target cells into 96-well plates at a predetermined density.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control.

-

Determine the EC50 or IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

hDHODH-IN-2: A Host-Targeted Inhibitor of Measles Virus Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The measles virus (MeV), a member of the Paramyxoviridae family, remains a significant global health threat. The development of effective antiviral therapies is crucial to complement existing vaccination strategies. A promising approach in antiviral drug discovery is the targeting of host cellular factors that are essential for viral replication, which can offer a broader spectrum of activity and a higher barrier to resistance. One such target is the human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a detailed overview of the hDHODH inhibitor, hDHODH-IN-2, and its role in the inhibition of measles virus replication.

**Introduction to hDHODH and its Role in Viral Replication

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides, which are critical for the synthesis of RNA and DNA.[1] While most host cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, including virus-infected cells, are heavily dependent on the de novo pathway to meet the high demand for nucleotide precursors for viral genome replication.[1] RNA viruses, such as the measles virus, are particularly sensitive to the inhibition of this pathway as their replication relies on a constant supply of ribonucleotides.[1] By inhibiting hDHODH, compounds like this compound deplete the intracellular pyrimidine pool, thereby effectively starving the virus of the necessary building blocks for its replication.

This compound: An Inhibitor of Measles Virus Replication

This compound (also known as hDHODH-IN-3 or compound 21d) has been identified as an inhibitor of human DHODH and demonstrates activity against measles virus replication.[2]

Quantitative Data

The inhibitory activity of this compound against measles virus has been reported with a pMIC50 of 8.6. This value can be converted to a Minimum Inhibitory Concentration (MIC50). Specific data for the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound in the context of measles virus infection are not publicly available, precluding the calculation of a Selectivity Index (SI).

| Parameter | Value | Unit | Notes |

| pMIC50 | 8.6 | - | Negative logarithm of the molar concentration that inhibits 50% of viral replication. |

| MIC50 | ~2.51 | nM | Calculated from the pMIC50 value. |

| EC50 | Not Available | - | - |

| CC50 | Not Available | - | - |

| Selectivity Index (SI) | Not Available | - | Calculated as CC50/EC50. |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound against the measles virus are not available in the public domain. The following are representative protocols for assessing the antiviral activity and cytotoxicity of a compound against the measles virus, based on standard methodologies.

Representative Antiviral Assay Protocol: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to 90-100% confluency.

-

Virus Dilution: Prepare serial dilutions of a known titer of measles virus (e.g., Edmonston strain) in serum-free media.

-

Infection: Remove the growth media from the cells and infect the monolayers with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., 2% carboxymethylcellulose in MEM with 2% FBS). After the incubation period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. A "no-drug" control should be included.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques are formed in the control wells.

-

Plaque Visualization: Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Representative Cytotoxicity Assay Protocol: MTT Assay

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50%.

-

Cell Seeding: Seed Vero cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells-only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells-only" control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound against the measles virus is the inhibition of the host enzyme hDHODH. This leads to the depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA.

In addition to direct inhibition of viral replication through nucleotide starvation, DHODH inhibitors have been shown to modulate the host's innate immune response. Inhibition of hDHODH can lead to the upregulation of interferon-stimulated genes (ISGs), which play a critical role in establishing an antiviral state within the host cell. The precise signaling cascade by which hDHODH inhibition leads to ISG expression is still under investigation but represents a secondary antiviral mechanism.

Measles virus itself is known to interact with and modulate various host signaling pathways to facilitate its replication and evade the immune system. For instance, the measles virus can interfere with the JAK-STAT signaling pathway, a critical component of the interferon response. The interplay between the effects of this compound on pyrimidine metabolism and innate immunity and the viral strategies to counteract these responses is a key area for further research.

Visualizations

Caption: Proposed mechanism of action of this compound.

Caption: Representative experimental workflow for antiviral testing.

Conclusion

This compound represents a promising lead compound for the development of host-targeted antivirals against the measles virus. Its mechanism of action, through the inhibition of the de novo pyrimidine biosynthesis pathway, is a well-validated strategy for combating RNA viruses. Further research is required to fully elucidate its potency (EC50), cytotoxicity (CC50), and its specific effects on host signaling pathways during measles virus infection. The development of hDHODH inhibitors like this compound could provide a valuable new tool in the therapeutic arsenal against measles and potentially other emerging and re-emerging viral diseases.

References

Target Validation of hDHODH in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human dihydroorotate dehydrogenase (hDHODH) has emerged as a compelling therapeutic target in oncology. As a key enzyme in the de novo pyrimidine synthesis pathway, hDHODH plays a pivotal role in sustaining the rapid proliferation of cancer cells, which exhibit an increased demand for nucleotide precursors for DNA and RNA synthesis. Unlike normal differentiated cells that can rely on the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway, creating a therapeutic window. Inhibition of hDHODH leads to pyrimidine depletion, resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This technical guide provides an in-depth overview of the target validation of hDHODH in cancer cells, summarizing key preclinical data for various inhibitors, detailing essential experimental protocols for its investigation, and illustrating the core signaling pathways and experimental workflows.

The Role of hDHODH in Cancer Cell Metabolism and Proliferation

Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[3] Rapidly proliferating cancer cells have a heightened reliance on this pathway to meet their increased demand for DNA and RNA precursors.[2][4] Consequently, hDHODH has been identified as a critical metabolic vulnerability in various cancer types.

The enzyme is located on the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain, transferring electrons to the ubiquinone pool. This dual role in both nucleotide synthesis and mitochondrial respiration underscores its importance in cancer cell bioenergetics.

Inhibition of hDHODH has been shown to be particularly effective in malignancies that are highly dependent on de novo pyrimidine synthesis and have low pyrimidine salvage activity. The therapeutic potential of targeting hDHODH has been demonstrated in preclinical models of various cancers, including acute myeloid leukemia (AML), neuroblastoma, melanoma, and lung cancer.

Quantitative Efficacy of hDHODH Inhibitors

A number of small molecule inhibitors targeting hDHODH have been developed and evaluated in preclinical and clinical settings. The following tables summarize the in vitro and in vivo efficacy of several key hDHODH inhibitors, demonstrating their potent anti-cancer activity across a range of cancer cell lines and tumor models.

Table 1: In Vitro Anti-proliferative Activity of hDHODH Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |

| Brequinar | Human Melanoma | A-375 | 0.59 µM | |

| Human Lung Carcinoma | A549 | 4.1 µM | ||

| Human Colon Cancer | HCT 116 | 0.480 µM (MTT), 0.218 µM (CFA) | ||

| Human Pancreatic Cancer | MIA PaCa-2 | 0.680 µM (MTT), 0.590 µM (CFA) | ||

| Human Neuroblastoma | Multiple Lines | Low nanomolar range | ||

| Human Medulloblastoma | Group 3 cell lines | Nanomolar range | ||

| Teriflunomide | Triple Negative Breast Cancer | MDA-MB-468 | 31.36 µM (96h) | |

| Triple Negative Breast Cancer | BT549 | 31.83 µM (96h) | ||

| Triple Negative Breast Cancer | MDA-MB-231 | 59.72 µM (96h) | ||

| BAY 2402234 | Diffuse Large B-cell Lymphoma | Multiple Lines | Sub-nanomolar to low-nanomolar range | |

| Colorectal Carcinoma | Multiple Lines | Sub-nanomolar to low-nanomolar range | ||

| Acute Myeloid Leukemia | Multiple Lines | Sub-nanomolar to low-nanomolar range | ||

| PTC299 (Emvododstat) | Acute Myeloid Leukemia | MOLM13 | More potent than Brequinar and Teriflunomide | |

| Hematologic Cancers | Panel of 240 cell lines | Potent activity | ||

| Indoluidin D | Acute Promyelocytic Leukemia | HL-60 | 4.4 nM | |

| Human Lung Carcinoma | A549 | Potent activity | ||

| Indoluidin E | Human Lung Carcinoma | A549 | Similar to Indoluidin D | |

| H-006 | Acute T-cell Leukemia | Jurkat | Potent activity | |

| Histiocytic Lymphoma | U937 | Potent activity | ||

| Lung Carcinoma | A549 | Potent activity |

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay

Table 2: In Vivo Efficacy of hDHODH Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Efficacy Metric | Reference |

| Brequinar | Neuroblastoma Xenograft and Transgenic Models | Dramatically reduced tumor growth and extended survival. | |

| Glioblastoma Xenograft (LN229 cells) | Reduced tumor growth. | ||

| Small Cell Lung Cancer (SCLC) in vivo models | Suppressed tumor progression and extended survival. | ||

| Medulloblastoma Zebrafish Xenograft (D458 cells) | Significantly inhibited tumor growth. | ||

| BAY 2402234 | Diffuse Large B-cell Lymphoma (PDX and cell line models) | Strong anti-tumor efficacy in monotherapy. | |

| Colorectal Carcinoma Xenograft and PDX models | Strong anti-tumor efficacy in monotherapy in a subset of models. | ||

| Acute Myeloid Leukemia Xenograft and PDX models | Strong anti-tumor efficacy in monotherapy. | ||

| Indoluidin E | Lung Cancer Xenograft (A549 cells) | Suppressed tumor growth. |

PDX: Patient-Derived Xenograft

Signaling Pathways and Mechanisms of Action

The inhibition of hDHODH triggers a cascade of downstream cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool. The key signaling pathways and mechanisms are illustrated below.

Figure 1: hDHODH signaling pathway and consequences of its inhibition in cancer cells.

Experimental Protocols for hDHODH Target Validation

Validating hDHODH as a therapeutic target in a specific cancer context requires a series of well-defined experiments. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

hDHODH inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of the hDHODH inhibitor. Include a vehicle-only control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and can be used to assess the expression of hDHODH and downstream signaling molecules.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-hDHODH, anti-c-Myc, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare cell lysates from treated and untreated cells using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Seahorse XF Assay for Metabolic Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture plates, cartridges)

-

Cancer cell lines

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

-

hDHODH inhibitor

Protocol:

-

Seed cells in a Seahorse XF cell culture plate and allow them to adhere.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Prepare the inhibitor and mitochondrial stress test compounds in the Seahorse XF cartridge.

-

Load the cartridge into the Seahorse XF Analyzer and perform the assay.

-

The instrument will measure baseline OCR and ECAR, followed by sequential injections of the hDHODH inhibitor and the mitochondrial stress test compounds.

-

Analyze the data to determine the effect of hDHODH inhibition on mitochondrial respiration and glycolysis.

CRISPR-Cas9 Gene Knockout

CRISPR-Cas9 technology can be used to generate hDHODH knockout cell lines to validate its role in cancer cell survival and proliferation.

Materials:

-

Cancer cell line

-

Cas9-expressing plasmid or stable cell line

-

sgRNA expression vector targeting hDHODH

-

Transfection reagent

-

Puromycin or other selection agent

-

Single-cell cloning supplies (e.g., 96-well plates)

Protocol:

-

Design and clone sgRNAs targeting a critical exon of the hDHODH gene into an appropriate vector.

-

Transfect the sgRNA vector into Cas9-expressing cells.

-

Select for transfected cells using an appropriate selection marker (e.g., puromycin).

-

Perform single-cell cloning to isolate individual knockout clones.

-

Expand the clones and validate the knockout by DNA sequencing and Western blotting for hDHODH protein expression.

-

Phenotypically characterize the knockout clones for changes in proliferation, metabolism, and sensitivity to other drugs.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for hDHODH target validation and the logical relationship of resistance mechanisms.

Figure 2: Experimental workflow for hDHODH target validation in cancer cells.

Figure 3: Logical relationship of the pyrimidine salvage pathway in conferring resistance to hDHODH inhibitors.

Conclusion

The validation of hDHODH as a therapeutic target in cancer is supported by a substantial body of preclinical evidence. Its critical role in the de novo pyrimidine synthesis pathway, a key metabolic dependency of many cancer cells, provides a strong rationale for the development of hDHODH inhibitors. The potent anti-proliferative and pro-apoptotic effects of these inhibitors, demonstrated across a wide range of cancer types, highlight their therapeutic potential. This technical guide provides a framework for researchers and drug developers to further investigate and exploit this promising anti-cancer strategy. Future work should continue to explore rational combination therapies and predictive biomarkers to maximize the clinical benefit of targeting hDHODH in cancer.

References

Brequinar: An In-Depth Profile of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Brequinar (DuP-785), a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). Brequinar has been a subject of extensive research for its potential applications as an anti-cancer, immunosuppressive, and antiviral agent.[1] This document details its mechanism of action, summarizes its quantitative biological activities, provides detailed experimental protocols for its evaluation, and illustrates key pathways and workflows.

Core Mechanism of Action

Brequinar exerts its biological effects by selectively inhibiting dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine).[4] By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell proliferation.[1] The anti-proliferative effects of Brequinar can be reversed by supplementing cells with uridine, confirming that its primary mechanism of action is the inhibition of pyrimidine biosynthesis.

Figure 1: Brequinar's inhibition of the de novo pyrimidine synthesis pathway.

Quantitative Biological Activity

Brequinar is a highly potent inhibitor of hDHODH with low nanomolar efficacy. Its activity has been quantified in enzymatic assays, various cell-based proliferation and differentiation assays, and in vivo models.

Table 1: In Vitro Inhibitory Activity of Brequinar

| Target/Assay | Cell Line / System | IC50 / EC50 | Reference |

| Enzyme Inhibition | Human DHODH | 5.2 nM | |

| Human DHODH | ~20 nM | ||

| Antiproliferative | Human A549 cells (MTT) | Activity confirmed | |

| Differentiation | Mouse Bone Marrow Cells | 0.51 µM | |

| Antiviral | Enterovirus 71 (EV71) | 82.40 nM | |

| Enterovirus 70 (EV70) | 29.26 nM | ||

| Coxsackievirus B3 (CVB3) | 35.14 nM |

Table 2: In Vivo Efficacy of Brequinar

| Model | Dosing & Administration | Key Findings | Reference |

| Murine Colon Tumor (Colon 26) | Combination with 5-fluorouracil | More than additive anti-tumor effect observed. | |

| HCT 116 Xenograft | 20 mg/kg, IP, 5 days on/2 off | Significant tumor growth inhibition when combined with Dipyridamole. | |

| BALB/c Mice | Not specified | Induces anemia, which is preventable with co-administration of uridine. |

Key Experimental Protocols

This section provides detailed methodologies for common assays used to characterize the biological activity of Brequinar.

hDHODH Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the direct inhibitory activity of Brequinar on recombinant hDHODH.

Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in DCIP absorbance is proportional to enzyme activity.

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

L-Dihydroorotic acid (Substrate)

-

Coenzyme Q10 (Electron Acceptor)

-

2,6-dichloroindophenol (DCIP)

-

Brequinar (Test Inhibitor)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial dilution of Brequinar in Assay Buffer.

-

In a 96-well plate, add 5 µL of each Brequinar dilution (or vehicle control) to triplicate wells.

-

Add 85 µL of a master mix containing Assay Buffer, Coenzyme Q10, and DCIP to each well.

-

Add 5 µL of recombinant hDHODH enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of L-dihydroorotic acid substrate to each well.

-

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each Brequinar concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Brequinar concentration and fitting the data to a four-parameter logistic curve.

Figure 2: General workflow for the hDHODH enzyme inhibition assay.

Cell Viability / Proliferation Assay

This protocol describes a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure the effect of Brequinar on the viability of cultured cancer cells.

Principle: The quantity of ATP is directly proportional to the number of metabolically active, viable cells. The assay reagent lyses cells to release ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal.

Materials:

-

Cancer cell line of interest (e.g., HCT 116)

-

Complete cell culture medium

-

Brequinar

-

Opaque-walled 96-well plates suitable for luminescence

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer (plate reader)

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of medium.

-

Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare a 2X serial dilution of Brequinar in culture medium.

-

Remove the medium from the wells and add 100 µL of the Brequinar dilutions (or vehicle control) to the appropriate wells.

-

Incubate the plate for a specified duration (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Murine Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of Brequinar.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, treatment with Brequinar is initiated, and its effect on tumor growth is monitored over time compared to a vehicle control group.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Human cancer cell line (e.g., HCT 116)

-

Brequinar

-

Vehicle solution (e.g., 10% DMSO, 50% PEG400, 40% saline)

-

Calipers for tumor measurement

-

Syringes and needles for cell implantation and drug administration

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Monitor mice regularly for tumor formation.

-

Once tumors reach a predetermined average size (e.g., 150 mm³), randomize the mice into treatment and control groups (n=5-10 per group).

-

Prepare the Brequinar formulation. A typical dose might be 20 mg/kg.

-

Administer Brequinar or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).

-

Follow a defined treatment schedule, for example, daily for 5 consecutive days followed by 2 days off.

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study as indicators of toxicity.

-

Conclude the study when tumors in the vehicle group reach a predetermined endpoint size (e.g., 2000 mm³).

-

Analyze the data by comparing the tumor growth curves between the treated and vehicle groups.

Downstream Cellular Consequences

The inhibition of DHODH by Brequinar triggers a cascade of downstream events that collectively contribute to its anti-proliferative, immunosuppressive, and antiviral effects.

Figure 3: Downstream cellular consequences of hDHODH inhibition by Brequinar.

References

Preliminary Studies on hDHODH Inhibitors: A Technical Guide

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making hDHODH a compelling therapeutic target for cancer, autoimmune diseases, and viral infections.[3][4] This document provides a technical overview of the preliminary studies on a class of hDHODH inhibitors, focusing on their mechanism of action, experimental evaluation, and effects on cellular signaling pathways.

While the specific compound "hDHODH-IN-2" is not referenced in the available scientific literature, this guide synthesizes data from studies of various potent and well-characterized hDHODH inhibitors to provide a representative technical overview.

Mechanism of Action

hDHODH is a monomeric protein located on the inner mitochondrial membrane, where it is functionally linked to the electron transport chain.[4] The enzyme has two main domains: an α/β-barrel domain that contains the active site and an α-helical domain forming a tunnel that leads to it. hDHODH catalyzes the oxidation of dihydroorotate to orotate, using flavin mononucleotide (FMN) as a cofactor. The electrons from this reaction are then transferred to the mitochondrial electron transport chain via ubiquinone.

hDHODH inhibitors typically bind within the ubiquinone-binding tunnel of the enzyme, effectively blocking its catalytic activity. This inhibition depletes the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and the suppression of proliferation in cells that are highly dependent on de novo pyrimidine synthesis.

Signaling Pathways

Inhibition of hDHODH has been shown to impact several key signaling pathways involved in cell proliferation and survival. Notably, depletion of pyrimidine pools can lead to the downregulation of c-Myc, a transcription factor that plays a critical role in cell growth and proliferation. Furthermore, hDHODH inhibition can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. Some inhibitors have also been shown to increase the synthesis of the tumor suppressor p53.

Below is a diagram illustrating the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and its link to the electron transport chain.

Caption: De novo pyrimidine biosynthesis pathway and hDHODH inhibition.

Quantitative Data

The inhibitory potency of hDHODH inhibitors is typically determined through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the efficacy of these compounds. Below is a summary of representative data for various hDHODH inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Brequinar | hDHODH | 25 | Enzyme Activity | --INVALID-LINK-- |

| Teriflunomide | hDHODH | 411 | Enzyme Activity | --INVALID-LINK-- |

| H-006 | hDHODH | Potent | Enzyme Activity | --INVALID-LINK-- |

| Compound 1289 | hDHODH | In nM range | Enzyme Activity | --INVALID-LINK-- |

| Compound 1291 | hDHODH | In nM range | Enzyme Activity | --INVALID-LINK-- |

Experimental Protocols

In Vitro hDHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant hDHODH.

-

Principle: The activity of hDHODH is monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation.

-

Materials:

-

Recombinant human DHODH (N-terminally truncated)

-

Dihydroorotate (substrate)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture is prepared containing DCIP, decylubiquinone, and dihydroorotate in the assay buffer.

-

The test compound at various concentrations is added to the wells.

-

The reaction is initiated by the addition of the hDHODH enzyme.

-

The decrease in absorbance of DCIP at 600 nm is monitored over time using a plate reader.

-

The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Proliferation Assay

This assay assesses the effect of hDHODH inhibitors on the growth of cancer cell lines.

-

Principle: The proliferation of cells is measured in the presence of varying concentrations of the inhibitor. A reduction in cell viability or number indicates an anti-proliferative effect.

-

Materials:

-

Cancer cell line (e.g., HL-60, A375)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well, and the signal (luminescence or fluorescence) is measured according to the manufacturer's instructions.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary evaluation of a novel hDHODH inhibitor.

Caption: Workflow for hDHODH inhibitor evaluation.

hDHODH inhibitors represent a promising class of therapeutic agents with applications in oncology, immunology, and virology. Their mechanism of action, centered on the inhibition of de novo pyrimidine biosynthesis, provides a clear rationale for their anti-proliferative effects. The experimental protocols and workflows described in this guide provide a framework for the preliminary evaluation of novel hDHODH inhibitors, from initial in vitro characterization to mechanistic studies and in vivo validation. Further research into the downstream signaling effects and potential for combination therapies will continue to advance the development of this important class of drugs.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of hDHODH-IN-2 on Cellular Proliferation: A Technical Overview

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data regarding the effect of the compound designated "hDHODH-IN-2" on cellular proliferation. To provide a comprehensive and technically detailed guide as requested, this document will utilize the well-characterized and clinically relevant human dihydroorotate dehydrogenase (hDHODH) inhibitor, Leflunomide , as a representative example. The principles, pathways, and experimental methodologies described are broadly applicable to potent hDHODH inhibitors.

Executive Summary

The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, is a validated therapeutic strategy for targeting rapidly proliferating cells, including cancer cells. By impeding the synthesis of essential building blocks for DNA and RNA, hDHODH inhibitors effectively induce cell cycle arrest and inhibit cellular proliferation. This technical guide provides an in-depth analysis of the mechanism of action of hDHODH inhibitors, using Leflunomide as a prime example, and its downstream effects on cellular proliferation. Detailed experimental protocols for assessing these effects and visualizations of the involved signaling pathways are presented to support researchers, scientists, and drug development professionals in this field.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Human DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are essential for DNA and RNA synthesis.[1]

Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and transcription.[3] While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells are heavily reliant on the de novo pathway, making hDHODH an attractive therapeutic target.[2]

Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (A77 1726). Teriflunomide is a potent, non-competitive inhibitor of hDHODH, binding to a channel that leads to the enzyme's active site. By blocking hDHODH activity, Leflunomide and its metabolite deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest, primarily at the G1 phase.

Quantitative Effects on Cellular Proliferation

The anti-proliferative activity of hDHODH inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for Leflunomide and its active metabolite, Teriflunomide (A77 1726), in several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| Leflunomide | T24 | Bladder Cancer | 39.0 | 48h | |

| Leflunomide | 5637 | Bladder Cancer | 84.4 | 48h | |

| Leflunomide | H460 | Non-Small Cell Lung Cancer | 80.5 | 48h | |

| Leflunomide | H460 | Non-Small Cell Lung Cancer | 27 | 72h | |

| Leflunomide | HeLa | Cervical Cancer | 20 - 51 | 72h - 144h | |

| Teriflunomide (A77 1726) | Daudi | Burkitt's Lymphoma | 13 | 96h | |

| Teriflunomide (A77 1726) | Ramos | Burkitt's Lymphoma | 18 | 96h | |

| Teriflunomide (A77 1726) | 697 | B-cell Leukemia | 29 | 96h | |

| Teriflunomide (A77 1726) | Raji | Burkitt's Lymphoma | 39 | 96h | |

| Teriflunomide (A77 1726) | WaC3CD5 | B-cell Lymphoma | 89 | 96h | |

| Teriflunomide (A77 1726) | MIA PaCa-2 | Pancreatic Cancer | ~32 - 123 | 72h | |

| Teriflunomide (A77 1726) | PANC-1 | Pancreatic Cancer | ~32 - 123 | 72h | |

| Teriflunomide (A77 1726) | AsPC-1 | Pancreatic Cancer | ~32 - 123 | 72h | |

| Teriflunomide (A77 1726) | BxPC-3 | Pancreatic Cancer | ~32 - 123 | 72h | |

| Teriflunomide (A77 1726) | MDA-MB-468 | Triple Negative Breast Cancer | 31.36 | 96h | |

| Teriflunomide (A77 1726) | BT549 | Triple Negative Breast Cancer | 31.83 | 96h | |

| Teriflunomide (A77 1726) | MDA-MB-231 | Triple Negative Breast Cancer | 59.72 | 96h |

Experimental Protocols

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-